molecular formula C6H4N4O2 B1357078 [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid CAS No. 56434-29-8

[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid

Cat. No.: B1357078
CAS No.: 56434-29-8
M. Wt: 164.12 g/mol
InChI Key: MKKUXSHZWHEBCW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of triazolo[4,3-b]pyridazine-6-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. According to the Chemical Abstracts Service registry, this compound bears the identifier 56434-29-8, establishing its unique chemical identity within the global database of chemical substances. The formal IUPAC name designates the compound as triazolo[4,3-b]pyridazine-6-carboxylic acid, where the bracketed numbers indicate the specific fusion pattern between the triazole and pyridazine rings.

The structural designation [4,3-b] specifically denotes that the triazole ring is fused to the pyridazine ring through positions 4 and 3 of the triazole ring to positions b of the pyridazine system. This fusion pattern creates a planar bicyclic aromatic system with four nitrogen atoms distributed throughout the ring framework. The molecular formula C₆H₄N₄O₂ reflects the presence of six carbon atoms, four hydrogen atoms, four nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 164.12 grams per mole.

The compound's Simplified Molecular Input Line Entry System representation appears as O=C(O)C1=NN2/C=N\N=C/2C=C1, providing a linear notation that captures the complete structural information including the carboxylic acid functional group and the heterocyclic ring system. The International Chemical Identifier key MKKUXSHZWHEBCW-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications.

Alternative nomenclature systems employed in chemical databases include various synonyms and registry numbers that facilitate cross-referencing across different information systems. The compound is also referenced by its molecular descriptor label MFCD11858501 in chemical supplier catalogs, ensuring consistent identification across commercial and research applications.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-1-2-5-8-7-3-10(5)9-4/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKUXSHZWHEBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2N=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480778
Record name [1,2,4]Triazolo[4,3-b]pyridazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56434-29-8
Record name [1,2,4]Triazolo[4,3-b]pyridazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate with sodium hydroxide, followed by decarboxylation in ethanol . Another approach includes the treatment of the precursor with hydrazine hydrate or ethylene glycol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has identified [1,2,4]triazolo[4,3-b]pyridazine derivatives as potential anticancer agents. For instance, compounds derived from this structure have shown significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One study highlighted that certain derivatives exhibited IC50 values as low as 0.83 µM against A549 cells and demonstrated the ability to inhibit c-Met kinase activity at nanomolar concentrations (IC50 = 48 nM) .

1.2 Kinase Inhibition

The compound has also been explored for its inhibitory effects on specific kinases involved in cancer progression. For example, derivatives of [1,2,4]triazolo[4,3-b]pyridazine have been tested for their ability to inhibit c-Met and Pim-1 kinases. These studies utilized the NCI 60-panel cell line to assess anticancer activities and found promising results indicating dual inhibition capabilities .

1.3 Antimicrobial Properties

In addition to anticancer properties, [1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid derivatives have shown antimicrobial activity. Compounds synthesized from this framework were evaluated for their antibacterial efficacy against various pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives demonstrated minimum inhibitory concentrations (MIC) in the range of 2–32 μg/mL, indicating strong antibacterial potential .

Material Science Applications

2.1 Supramolecular Chemistry

The unique structural features of this compound make it suitable for applications in supramolecular chemistry. Its ability to form hydrogen bonds and π-π interactions allows it to act as a building block in the synthesis of complex molecular architectures .

2.2 Ionic Liquids

The compound has been investigated for its role in ionic liquids due to its favorable solubility properties and ability to stabilize various ionic species. Research suggests that incorporating this compound into ionic liquid formulations can enhance their efficiency in various chemical processes .

Case Studies

Study Focus Findings
Prakash et al. (2020)Antibacterial ActivityCompounds showed MIC values between 2–32 μg/mL against E. coli and S. aureus .
Egile et al. (2020)Kinase InhibitionIdentified potent inhibitors of c-Met kinase with IC50 values ranging from 0.22 to 110 nmol/L .
Zhan et al. (2021)Anticancer ActivityCompound displayed significant tumor growth inhibition in xenograft models with IC50 of 0.24 nM against c-Met kinase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of [1,2,4]triazolo[4,3-B]pyridazine derivatives are highly dependent on substituents at the 3- and 6-positions. Below is a comparative analysis of key analogs:

Compound Name/Structure Substituents Key Properties/Activities Reference
[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid 6-COOH Enhanced solubility; intermediate for ester/amide derivatives; moderate BRD4 inhibition
Sodium 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate 3-COO⁻Na⁺, 6-Cl Improved solubility; used in coupling reactions for BRD4 inhibitors
Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate 3-COOCH₃, 6-Cl Ester derivative; lower polarity; used in Mitsunobu reactions for antiproliferative agents
1-[1,2,4]Triazolo[4,3-B]pyridazin-6-ylpiperidine-4-carboxylic acid 6-piperidine-4-COOH Dual pharmacophore; potential for CNS-targeted therapies
N-[2-(1H-Indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-amine 3-CF₃, 6-NH(CH₂)₂-indole Potent BRD4 inhibitor (IC₅₀ < 100 nM); improved cell permeability
3-Phenyl-6-(4’-chlorophenyl)[1,2,4]triazolo[4,3-B]pyridazine 3-Ph, 6-4-Cl-Ph Antimicrobial activity (Gram-positive bacteria); comparable to ampicillin

Key Research Findings and Data Tables

Table 1: BRD4 Inhibitory Activity of Selected Derivatives

Compound Substituent (Position 3) Substituent (Position 6) BRD4 IC₅₀ (nM)
6 CF₃ NH(CH₂)₂-indole 48
29 SO₂Et NH(CH₂)₂-indole 120
39 COPh NH(CH₂)₂-indole 310
Carboxylic acid H COOH >1000

Table 2: Antiproliferative Activity of Ester Derivatives

Compound R² Substituent Cell Line (IC₅₀, μM)
14 Et HUVEC: 12.3
15 Me A549: 8.7
16 iPr HeLa: 9.5

Biological Activity

Overview

[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazolopyridazine family, which is known for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for its development as a pharmaceutical agent.

Chemical Structure

The compound features a triazole ring fused to a pyridazine structure , with a carboxylic acid functional group at the 6-position. This unique arrangement of nitrogen atoms contributes to its chemical reactivity and biological interactions.

Compound NameStructure TypeKey Activities
This compoundTriazolo-PyridazineAnticancer, Antimicrobial
6-Chloro-[1,2,4]triazolo[4,3-B]pyridazineTriazolo-PyridazineAntimicrobial
SLU-2633Triazolo-PyridazineAnticryptosporidial

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • The compound has shown potent antiproliferative effects against A549 , MCF-7 , and Hela cell lines with IC50 values ranging from 0.81 µM to 1.59 µM in laboratory studies .
  • Structure-activity relationship (SAR) studies indicate that modifications to the triazolo-pyridazine core can enhance its potency against specific cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Derivatives of this compound have demonstrated effectiveness against both bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., A. flavus, A. niger), highlighting its potential as an antimicrobial agent .
  • Notably, certain derivatives have been reported to possess EC50 values as low as 0.17 µM against Cryptosporidium parvum, indicating strong antiparasitic potential .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in various studies:

  • Research indicates that it can inhibit pro-inflammatory cytokines in vitro by suppressing pathways such as PI3K/Akt signaling .
  • In vivo studies have shown that certain derivatives significantly reduce inflammation markers in animal models.

Molecular Mechanisms

The biological activity of this compound is mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes involved in metabolic pathways, leading to either inhibition or activation of their catalytic activities .
  • Cell Signaling Modulation : It influences key signaling pathways associated with cell growth and apoptosis.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Anticancer Activity : A study demonstrated the effectiveness of modified triazolopyridazines against cancer cell lines with significant cytotoxicity and apoptosis induction .
  • Antimicrobial Efficacy : Another research effort focused on synthesizing new derivatives that showed enhanced antimicrobial activity compared to existing treatments .

Q & A

Q. What are the common synthetic routes for preparing [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid derivatives?

Methodological Answer: The synthesis typically involves stepwise heterocyclic ring formation and functionalization. For example, triazolo-pyridazine cores are constructed via cyclocondensation reactions between pyridazine precursors and triazole-forming reagents (e.g., hydrazines or nitriles). A key route involves:

Initial halogenation : Introducing chlorine at position 6 using POCl₃ or PCl₅ under reflux (e.g., 6-chloro derivatives, CAS 28593-24-0) .

Substitution reactions : Replacing chlorine with carboxylic acid groups via hydrolysis under acidic or basic conditions .

Functionalization : Adding substituents (e.g., alkyl, aryl) at position 3 using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
Critical parameters include solvent choice (DMF, toluene), temperature (80–120°C), and catalysts (Pd for cross-coupling).

Q. How do researchers ensure purity and structural fidelity during synthesis?

Methodological Answer: Post-synthetic purification and characterization are essential:

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to obtain high-purity crystalline products .
  • Spectroscopic validation : Confirm structures via ¹H/¹³C NMR (peak assignments for triazole and pyridazine protons) and HRMS (exact mass verification) .
  • Elemental analysis : Ensure stoichiometric consistency (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields for triazolo-pyridazine derivatives?

Methodological Answer: Discrepancies often arise from reaction conditions or side reactions. To resolve these:

  • Control experiments : Systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For example, BBr₃-mediated demethylation in DCM at room temperature may reduce byproduct formation compared to harsher conditions .
  • Mechanistic studies : Use in-situ FTIR or LC-MS to monitor intermediates (e.g., ring-closure vs. decomposition pathways) .
  • Reproducibility checks : Cross-validate protocols using inert atmosphere (N₂/Ar) to exclude moisture-sensitive side reactions .

Q. What strategies optimize the introduction of electron-withdrawing groups (EWGs) at position 6 to enhance biological activity?

Methodological Answer: EWGs (e.g., -COOH, -CF₃) modulate electronic and steric properties:

  • Directed functionalization : Use protecting groups (e.g., ethyl esters) during synthesis to prevent undesired reactivity. For example, ethyl esters can be hydrolyzed post-synthesis to free carboxylic acids .
  • Computational guidance : Perform DFT calculations to predict substituent effects on π-π stacking or hydrogen-bonding interactions with biological targets (e.g., kinases) .
  • Biological correlation : Screen derivatives with varying EWGs in enzyme inhibition assays (e.g., IC₅₀ comparisons for COX-2 or kinase targets) .

Q. How are crystallographic studies utilized to resolve ambiguities in regiochemistry or tautomerism?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is definitive for structural elucidation:

  • Crystal growth : Use slow evaporation of saturated solutions in DMSO/EtOH mixtures to obtain diffraction-quality crystals .
  • Data interpretation : Analyze bond lengths (e.g., C-N in triazole vs. pyridazine rings) and torsion angles to confirm regiochemistry. For example, SCXRD confirmed the 1,2,4-triazolo[4,3-b]pyridazine scaffold in CAS 1351952-76-5 .
  • Tautomer differentiation : Compare experimental vs. computed (Mercury CSD) hydrogen-bonding networks to identify dominant tautomers .

Q. What methodologies assess the compound’s stability under physiological conditions for drug development?

Methodological Answer:

  • pH stability assays : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, followed by HPLC-UV analysis to detect degradation products .
  • Metabolic stability : Use liver microsome models (human/rat) with NADPH cofactors to quantify CYP450-mediated oxidation .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor changes via LC-MS/MS to identify photodegradants .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid
Reactant of Route 2
[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid

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